molecular formula C9H14N2OS B2812397 2-[Methyl(1,3-thiazol-2-yl)amino]cyclopentan-1-ol CAS No. 2140787-15-9

2-[Methyl(1,3-thiazol-2-yl)amino]cyclopentan-1-ol

Cat. No.: B2812397
CAS No.: 2140787-15-9
M. Wt: 198.28
InChI Key: UQTPYTRFIIBEIZ-UHFFFAOYSA-N
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Description

2-[Methyl(1,3-thiazol-2-yl)amino]cyclopentan-1-ol is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-[Methyl(1,3-thiazol-2-yl)amino]cyclopentan-1-ol typically involves the reaction of thiazole derivatives with cyclopentanone under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. Industrial production methods may involve multi-step synthesis processes to ensure high yield and purity .

Chemical Reactions Analysis

2-[Methyl(1,3-thiazol-2-yl)amino]cyclopentan-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

2-[Methyl(1,3-thiazol-2-yl)amino]cyclopentan-1-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 2-[Methyl(1,3-thiazol-2-yl)amino]cyclopentan-1-ol include other thiazole derivatives such as:

    Sulfathiazole: Known for its antimicrobial properties.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal agent.

    Tiazofurin: An anticancer drug.

This compound is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other thiazole derivatives .

Properties

IUPAC Name

2-[methyl(1,3-thiazol-2-yl)amino]cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-11(9-10-5-6-13-9)7-3-2-4-8(7)12/h5-8,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTPYTRFIIBEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1O)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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